N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
N-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline is an interesting chemical compound with notable characteristics due to the presence of different functional groups, including the oxadiazole ring, nitro group, and trifluoromethyl group
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions:
Formation of the Oxadiazole Ring: This often begins with the reaction of hydrazine derivatives with carboxylic acids under acidic conditions.
Nitration: The incorporation of the nitro group can be achieved through nitration reactions using agents like nitric acid or a mixture of sulfuric and nitric acids.
Substitution Reaction: The trifluoromethyl group can be introduced via halogen exchange reactions, often involving reagents like trifluoromethyl iodide.
Industrial Production Methods
On an industrial scale, the production methods might employ continuous flow reactors to handle exothermic reactions efficiently. Key factors include temperature control, solvent choice, and catalyst selection to maximize yield and purity.
Types of Reactions
Oxidation: The nitro group can undergo reduction to form various amines.
Reduction: The oxadiazole ring can be opened under reductive conditions, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, forming new products.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like Grignard reagents.
Major Products Formed
Oxidation: Amines and hydroxyl derivatives.
Reduction: Various amine derivatives.
Substitution: New substituted compounds depending on the nucleophile.
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other complex molecules, particularly in the development of new materials with enhanced properties.
Biology
In biological research, its derivatives have shown potential as enzyme inhibitors and have been investigated for their interactions with biological macromolecules, contributing to drug discovery and design.
Medicine
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline exerts its effects depends on its interaction with specific molecular targets. The nitro group can be involved in redox reactions, impacting cellular processes. The oxadiazole ring provides structural stability, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as N-{2-[(4-Methyl-1,2,5-thiadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline, our compound showcases different reactivity patterns due to the oxygen in the oxadiazole ring versus sulfur in the thiadiazole ring. Similar compounds include:
N-{2-[(4-Methyl-1,2,5-thiadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline
N-{2-[(4-Methyl-1,2,5-selenadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline
Its unique combination of functional groups provides a balance of stability and reactivity, making it valuable for diverse applications.
Conclusion
N-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-nitro-4-(trifluoromethyl)aniline is a compound of great interest due to its unique chemical structure and wide range of applications in various scientific fields, from chemistry and biology to medicine and industry
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O4/c1-7-11(18-23-17-7)22-5-4-16-9-3-2-8(12(13,14)15)6-10(9)19(20)21/h2-3,6,16H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMNCWBNJIZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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